1-(2-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

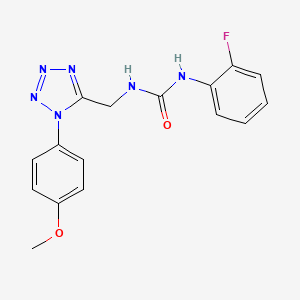

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a 2-fluorophenyl urea moiety. This compound belongs to a class of small molecules often explored for their biological activities, particularly due to the pharmacophoric tetrazole and urea functionalities. Tetrazoles are known for their metabolic stability and ability to mimic carboxylic acids, while urea groups contribute to hydrogen bonding, enhancing target binding .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVKFHZCJKNXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest that it may exhibit a range of pharmacological effects, including anticancer, antifungal, and antibacterial activities. This article reviews the available literature on the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

where:

- C represents carbon,

- H represents hydrogen,

- F represents fluorine,

- N represents nitrogen,

- O represents oxygen.

The presence of a fluorine atom and a methoxy group may influence the compound's lipophilicity and bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar tetrazole structures have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7.

The structure–activity relationship (SAR) analysis suggests that the presence of the tetrazole moiety is crucial for enhancing anticancer activity, likely due to its interaction with cellular targets involved in proliferation.

Antifungal Activity

Compounds containing tetrazole rings have also been investigated for their antifungal properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic fungi such as Candida albicans.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 32 | |

| Related Compound | Aspergillus niger | 64 |

These results indicate that modifications to the tetrazole structure can significantly affect antifungal potency.

Antibacterial Activity

The antibacterial activity of this compound has been less extensively studied but is still noteworthy. Some related compounds have shown promising results against Gram-positive bacteria such as Staphylococcus aureus.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Similar Urea Derivative | Escherichia coli | 12 |

Case Studies

A notable case study involved the synthesis and evaluation of various urea derivatives, including the target compound. The study reported enhanced biological activity correlating with specific structural modifications, particularly in the substitution patterns on the phenyl rings.

Synthesis and Evaluation

The synthesis typically involves:

- Formation of the Tetrazole Ring : Using hydrazine derivatives.

- Coupling Reaction : The urea moiety is introduced via isocyanate intermediates.

- Characterization : Compounds are characterized using NMR and mass spectrometry.

The biological evaluation was conducted using standard assays for anticancer and antifungal activity, demonstrating the efficacy of the synthesized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives, including the target compound, as anticancer agents. The presence of the tetrazole ring enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and metastasis .

Urease Inhibition

Urease inhibitors are essential in treating conditions related to excessive urease activity, such as kidney stones and certain infections. The tetrazole moiety in 1-(2-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may enhance its binding affinity to urease, potentially leading to effective therapeutic agents against urease-related disorders .

Anti-inflammatory Properties

The anti-inflammatory potential of urea derivatives has been explored, with some studies indicating that modifications to the urea structure can lead to significant anti-inflammatory effects. The unique combination of fluorine and methoxy groups may modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Study on Anticancer Efficacy

A study conducted on structurally similar urea derivatives demonstrated promising results against breast cancer cell lines (MDA-MB 231). The compounds exhibited significant cytotoxicity, suggesting that further exploration of this compound could lead to the development of new anticancer therapies .

Urease Inhibition Research

Research focused on synthesizing thiourea and urea analogues has shown that structural modifications can enhance urease inhibitory activity. The incorporation of various functional groups has been linked to increased potency against urease, indicating that this compound may also exhibit similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrazole-Urea Hybrids

Compound A : 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea ()

- Structure : Replaces the tetrazole with a pyrazole ring and introduces a trifluoromethyl group.

- Key Differences: The pyrazole ring (vs. Trifluoromethyl substituent enhances lipophilicity compared to the methoxy group in the target compound.

- Implications : Increased lipophilicity may improve membrane permeability but reduce aqueous solubility .

Compound B : 1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98, )

- Structure : Features a pyrazole core with a 4-methoxyphenyl group and a trifluoromethylphenyl urea.

- Key Differences :

- Pyrazole instead of tetrazole reduces ring aromaticity.

- Trifluoromethyl group (electron-withdrawing) vs. 2-fluorophenyl (electron-deficient aromatic ring).

- Implications : The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the target compound .

Tetrazole-Sulfonyl Derivatives ()

Compound C : 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ca)

- Structure: Shares the 1-(4-methoxyphenyl)-tetrazole moiety but replaces urea with a sulfonyl-cyanoalkyl chain.

- Key Differences :

- Sulfonyl group introduces strong electron-withdrawing effects.

- Bromophenyl substituent increases molecular weight (476.04 g/mol) vs. the target compound’s fluorophenyl group.

- Implications : Sulfonyl derivatives may exhibit different pharmacokinetic profiles due to increased polarity .

Compound D : 4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)-3-methyl-3-phenylbutanenitrile (3fa)

- Structure : Features a branched alkyl chain with a phenyl group.

- Key Differences :

- Bulky phenyl group increases steric hindrance.

- Nitrile group (vs. urea) limits hydrogen-bonding interactions.

- Implications : Reduced hydrogen-bonding capacity may lower target affinity compared to urea-containing analogs .

Urea Derivatives with Heterocyclic Cores ()

Compound E : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a, )

- Structure : Combines a fluorophenyl-urea with a thiazole-piperazine scaffold.

- Key Differences :

- Thiazole and piperazine moieties add complexity and basicity.

- Hydrazinyl group introduces additional hydrogen-bonding sites.

- Implications: Enhanced solubility and target engagement due to multiple hydrogen-bond donors/acceptors .

Compound F : Substituted-3-(((5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)methyl)urea (11a-e, )

- Structure: Tetrazole linked to a quinoline core via an oxymethyl-urea bridge.

- Key Differences: Quinoline (aromatic, planar) vs. the target’s simpler fluorophenyl group. Trifluoromethylphenyl substituent increases lipophilicity.

- Implications: Quinoline may enhance π-π stacking interactions in biological targets .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : The target compound’s combination of a tetrazole and urea provides a balance between metabolic stability (tetrazole) and target binding (urea). This is distinct from sulfonyl or nitrile-containing analogs, which prioritize electronic effects over hydrogen bonding .

- Substituent Effects :

- Methoxy Groups : The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated derivatives (e.g., Compound C’s bromophenyl) .

- Fluorophenyl vs. Trifluoromethyl : The 2-fluorophenyl urea offers moderate electron deficiency, whereas trifluoromethyl groups (Compound A) increase lipophilicity but may reduce target specificity .

- Biological Relevance : Urea-thiazole hybrids (Compound E) demonstrate higher yields (85–88%) and molecular weights (~500 g/mol), suggesting scalability for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-fluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : Synthesis optimization should focus on stepwise modifications of reaction parameters. For example, base-catalyzed condensation (e.g., using KOH in ethanol under prolonged stirring, as in ) can enhance intermediate formation . Parallel purification steps, such as recrystallization from ethanol ( ) or isolation of crystalline forms ( ), are critical for yield improvement. Catalytic methods, such as those highlighted in (e.g., asymmetric catalysis for stereochemical control), may further refine selectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical data, as demonstrated in triazolone and pyrazole derivatives ( ). For urea-based analogs, SC-XRD parameters (e.g., R factor <0.05, data-to-parameter ratio >12.9) ensure accuracy in bond-length and angle measurements .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Use randomized block designs with split-split plots ( ) to test bioactivity across variables like concentration gradients and cell lines. For example, TNF-α inhibition assays ( ) can be adapted by incorporating replicates (n=4) and standardized controls. Physical-chemical profiling (e.g., solubility in DMSO/water mixtures) should precede in vitro testing to avoid false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar urea derivatives?

- Methodological Answer : Contradictions often arise from experimental variables (e.g., solvent systems, assay protocols). Apply comparative analysis ( ) to isolate confounding factors. For example, discrepancies in IC50 values may stem from differences in crystalline forms ( ) or impurities in synthesis ( ). Meta-analyses of datasets using standardized metrics (e.g., pIC50) are recommended .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrazole-urea scaffold?

- Methodological Answer : SAR studies require systematic substitution at the fluorophenyl and tetrazole moieties. For instance, replacing 4-methoxyphenyl with 4-chlorophenyl ( ) or modifying the urea linker ( ) can reveal steric/electronic effects. Computational docking (e.g., molecular dynamics simulations) paired with SC-XRD data ( ) helps correlate structural features with activity .

Q. How can formulation challenges, such as poor solubility or stability, be addressed for in vivo studies?

- Methodological Answer : Crystalline form screening ( ) and salt formation (e.g., hydrochloride salts) improve solubility. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Co-solvent systems (e.g., PEG-400/water) or liposomal encapsulation ( ) enhance bioavailability. Purity must be confirmed via HPLC (>95%) to exclude degradants .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer : Isotope-labeled analogs (e.g., ¹⁸F for PET imaging) or photoaffinity probes can track target engagement. Kinase profiling assays ( ) and CRISPR-Cas9 gene-edited cell lines help identify molecular targets. SC-XRD of ligand-target complexes ( ) provides atomic-level insights into binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.